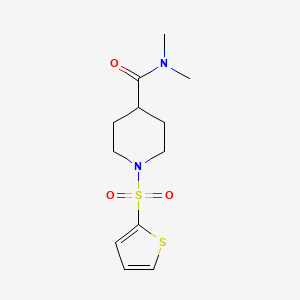

N,N-二甲基-1-(2-噻吩基磺酰基)-4-哌啶甲酰胺

描述

Synthesis Analysis

The synthesis of compounds related to N,N-dimethyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide involves complex reactions that create hyperbranched polymers and involve reactions with dimethylformamide and various chlorides. Key methods include polyaddition reactions and reactions of amino-thieno pyridine with dimethylformamide/phosphoroxide chloride, showcasing the compound's role in creating biologically active derivatives and polymers with potential applications in material science and biochemistry (Yan & Gao, 2000).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including X-ray diffraction, which confirms the structures and provides insights into the conformation and geometry of the molecules. These studies have revealed that compounds like 1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl)-diphenyl-methanol, with related structural motifs, crystallize in specific systems and exhibit distinct inter- and intramolecular hydrogen bonding patterns, contributing to their stability and reactivity (Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving N,N-dimethyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide derivatives demonstrate their versatility. For example, the reaction of N-sulfonylamines with 3-dimethylamino-2H-azirines leads to the competitive formation of various heterocyclic structures, showcasing the reactivity and potential for generating a wide range of chemical entities from a single precursor. These reactions are instrumental in synthesizing complex molecules with potential biological activities (Tornus, Schaumann, & Adiwidjaja, 1996).

Physical Properties Analysis

The physical properties of compounds related to N,N-dimethyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, such as solubility in water and organic solvents, are crucial for their application in various fields. These properties are determined by the compound's molecular structure, particularly the functional groups and overall polarity, affecting their interaction with different solvents and their role in synthesis and application processes (Yan & Gao, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and participation in catalytic processes, are defined by the compound's functional groups and electronic configuration. Studies on related compounds highlight their role as catalysts in reactions, such as the enantioselective hydrosilylation of N-aryl imines, demonstrating the compound's utility in synthesizing enantioselective substances with high yields and selectivity (Wang et al., 2006).

科学研究应用

超支化聚合物的合成

超支化聚合物由于其独特的性质和应用而成为一个重要的研究领域。与 N,N-二甲基-1-(2-噻吩基磺酰基)-4-哌啶甲酰胺结构相关的溶剂 N,N-二甲基甲酰胺在超支化聚砜-胺聚合物的合成中起着至关重要的作用。这些聚合物具有在水和氯仿和 N-甲基-2-吡咯烷酮等有机溶剂中均可溶解的特性,可通过聚加反应合成,无需催化剂。此类材料在过滤和药物输送系统等各个领域都可能具有应用前景 (D. Yan & Chao Gao, 2000)。

太阳能电池性能提升

在可再生能源领域,已探索使用二甲基亚砜 (DMSO) 等溶剂来操控聚合物形态,以提高太阳能电池的光伏性能。T. Chu 等人 (2011) 进行的研究表明,聚[N-庚基-2,7-咔唑-alt-5,5-(4',7'-二-2-噻吩基-2',1',3'-苯并噻二唑)] (PCDTBT) 溶液中 DMSO 的不同浓度如何影响聚合物链的聚集。这种聚集导致畴结构和空穴迁移率增强,从而显著提高太阳能电池的功率转换效率。此类见解对于推进太阳能技术至关重要 (T. Chu et al., 2011)。

抗菌化合物开发

开发新的抗菌剂对于对抗耐药菌至关重要。通过苯磺酰胺前体的酰胺化合成的含磺酰胺的 N,N-二乙基酰胺对大肠杆菌和金黄色葡萄球菌表现出显着的抗菌活性。这项研究为创造有效的抗菌化合物开辟了新途径,突出了磺酰胺衍生物在医学应用中的潜力 (O. Ajani et al., 2013)。

通量增强反渗透膜

DMSO 作为用于反渗透 (RO) 应用的薄膜复合 (TFC) 膜制造中的添加剂的作用是另一个感兴趣的领域。添加 DMSO 会改变芳香族聚酰胺薄膜的形态和分子特性,从而提高透水性,同时不影响脱盐率。这一发现对于开发更有效的净水技术至关重要 (S. Kwak, Soo Gyung Jung, & S. -. Kim, 2001)。

对映选择性催化

对映选择性催化是手性化合物合成中的一个关键过程,手性化合物在制药和农用化学品中很重要。含 N,N-二甲基氨基乙基的化合物已被探索其在 N-芳基亚胺氢硅烷化中的催化效率,表现出高收率和对映选择性。此类研究有助于推进对映体纯物质生产至关重要的合成方法 (Zhouyu Wang et al., 2006)。

属性

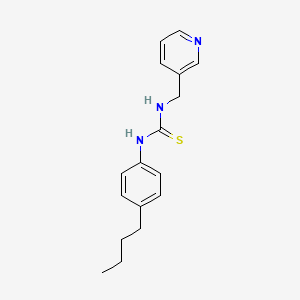

IUPAC Name |

N,N-dimethyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S2/c1-13(2)12(15)10-5-7-14(8-6-10)19(16,17)11-4-3-9-18-11/h3-4,9-10H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQYDUPSDDYMOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4582930.png)

![4-methyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4582979.png)

![dimethyl 2-({[(3-acetylphenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4582986.png)

![methyl 3-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4582989.png)

![methyl 1-[2-oxo-2-(1-piperidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate](/img/structure/B4582997.png)

![6-[({4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4583000.png)

![N-[4-(4-bromophenyl)-3-(2-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B4583023.png)

![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4583026.png)

![2-chloro-4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B4583027.png)

![1-(4-fluorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4583035.png)